3-Allyloxymethyl-3-ethyl-oxetane
Overview
Description
3-Allyloxymethyl-3-ethyl-oxetane is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.23 g/mol. . This compound is characterized by its unique oxetane ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 3-Allyloxymethyl-3-ethyl-oxetane involves several synthetic routes. One common method is the intramolecular cyclization of suitable precursors. For instance, the cyclization through C-O bond formation can be achieved via intramolecular etherification . Another approach involves the epoxide ring opening followed by ring closing to form the oxetane ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-Allyloxymethyl-3-ethyl-oxetane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown anti-tumor activity by selectively targeting designated cancer mutations, making it a promising candidate for cancer therapy. Additionally, it is used in the development of polymer materials and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Allyloxymethyl-3-ethyl-oxetane involves its interaction with specific molecular targets and pathways. In cancer therapy, it selectively targets cancer mutations, thereby halting malignant progression. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
3-Allyloxymethyl-3-ethyl-oxetane can be compared with other similar compounds, such as 3-ethyl-3-(prop-2-enoxymethyl)oxetane and 3-ethyl-3-allyloxymethyloxetane. These compounds share similar structural features but may differ in their reactivity and applications. The unique oxetane ring structure of this compound imparts distinct chemical properties that make it valuable for specific applications .
Properties
IUPAC Name |
3-ethyl-3-(prop-2-enoxymethyl)oxetane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-10-6-9(4-2)7-11-8-9/h3H,1,4-8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLLNFAKXRSQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3207-04-3 | |
Record name | 3-[(Allyloxy)methyl]-3-ethyloxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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